6-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile
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Description
6-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C16H18N6OS and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile is 342.12628039 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylic acid, which is then converted to the second intermediate, 6-(1-(3-(methoxymethyl)-1,2,4-thiadiazol-5-yl)octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile. The final product is obtained by coupling the second intermediate with 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylic acid chloride.
Starting Materials
2,6-dimethylpyridine, 1,3-dibromopropane, sodium hydride, thiourea, methyl iodide, sodium hydroxide, acetic anhydride, acetic acid, phosphorus pentoxide, sodium azide, sodium methoxide, acetonitrile, 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylic acid, 6-bromo-1-(3-(methoxymethyl)-1,2,4-thiadiazol-5-yl)octahydropyrrolo[2,3-c]pyrrole, 3-(methoxymethyl)-1,2,4-thiadiazole-5-carboxylic acid chloride
Reaction
2,6-dimethylpyridine is reacted with 1,3-dibromopropane and sodium hydride to form 6-bromo-2,6-dimethylpyridine., Thiourea is reacted with methyl iodide to form 1-methylthiourea., 1-methylthiourea is reacted with 6-bromo-2,6-dimethylpyridine to form 6-(1-methylthiourea)-2,6-dimethylpyridine., Sodium hydroxide and acetic anhydride are added to 6-(1-methylthiourea)-2,6-dimethylpyridine to form 6-acetamido-2,6-dimethylpyridine., Phosphorus pentoxide is added to 6-acetamido-2,6-dimethylpyridine to form 6-cyanomethyl-2,6-dimethylpyridine., Sodium azide and sodium methoxide are added to 6-cyanomethyl-2,6-dimethylpyridine to form 6-azidomethyl-2,6-dimethylpyridine., 6-azidomethyl-2,6-dimethylpyridine is reacted with 6-bromo-1-(3-(methoxymethyl)-1,2,4-thiadiazol-5-yl)octahydropyrrolo[2,3-c]pyrrole to form 6-(1-(3-(methoxymethyl)-1,2,4-thiadiazol-5-yl)octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile., 3-(Methoxymethyl)-1,2,4-thiadiazole-5-carboxylic acid chloride is added to 6-(1-(3-(methoxymethyl)-1,2,4-thiadiazol-5-yl)octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile to form the final product, 6-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile.
properties
IUPAC Name |
6-[1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-23-10-14-19-16(24-20-14)22-5-4-12-8-21(9-13(12)22)15-3-2-11(6-17)7-18-15/h2-3,7,12-13H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLDWTHJOJEAIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCC3C2CN(C3)C4=NC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile |
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